(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone
Overview
Description
(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol It is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reduction of a nitro precursor. One common method involves the hydrogenation of 3,4-dimethoxy-3’-nitrobenzophenone in the presence of a palladium on carbon catalyst. The reaction is carried out in ethyl acetate under hydrogen pressure (55-60 psi) for 1.5 hours. The resulting product is then purified by flash column chromatography using a mixture of ethyl acetate and methylene chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation: The methoxy groups can be oxidized under specific conditions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon catalyst, ethyl acetate, hydrogen gas.
Substitution: Various nucleophiles, solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: this compound from the nitro precursor.
Substitution: Derivatives with substituted amino groups.
Oxidation: Compounds with oxidized methoxy groups.
Scientific Research Applications
(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the methoxy groups.
(3-Aminophenyl)(3,4-dimethylphenyl)methanone: Similar structure with methyl groups instead of methoxy groups
Uniqueness
(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy groups enhance its solubility and potential interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZPYPRRAVDPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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